8-Quinolinesulfonic acid, specifically 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-, is a complex organic compound with the molecular formula and a molecular weight of approximately 353.35 g/mol. The compound features a quinoline ring structure substituted with a sulfonic acid group and an indene derivative, indicating its potential for diverse chemical reactivity and biological activity. Its CAS Registry Number is 38615-45-1, and it is also known by various other names, including 6-quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl) and 2-(1,3-dioxo-2-indanyl)-6-quinolinesulfonic acid .
The reactivity of 8-quinolinesulfonic acid can be attributed to its functional groups. The sulfonic acid group (-SO₃H) is highly polar and can participate in acid-base reactions. The quinoline moiety can undergo electrophilic substitution reactions due to its aromatic nature. Additionally, the presence of the dioxo-indene structure suggests potential for nucleophilic attack at the carbonyl groups or participation in cycloaddition reactions.
Common reactions include:
Compounds containing quinoline and indene structures have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfonic acid group enhances solubility in biological fluids, potentially improving bioavailability. Research indicates that derivatives of quinoline can exhibit significant activity against a range of pathogens and may influence cellular signaling pathways.
The synthesis of 8-quinolinesulfonic acid typically involves multi-step organic reactions:
Specific synthetic routes may vary based on the desired purity and yield but often utilize established organic synthesis techniques.
8-Quinolinesulfonic acid has applications in various fields:
Research into interaction studies focuses on how 8-quinolinesulfonic acid interacts with biological macromolecules such as proteins and nucleic acids. These interactions can elucidate mechanisms of action for its biological effects. Studies may involve:
Several compounds share structural similarities with 8-quinolinesulfonic acid. These include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-Chloro-2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-8-quinolinesulfonic acid | 38615-45-1 | Contains chlorine substituent; potential for different reactivity patterns. |
| 2-(1,3-dioxoinden-2-yl)quinoline-8-sulfonic acid | 94803-31-3 | Similar structure but differs in position of functional groups which may affect biological activity. |
| Quinoline-8-sulfonic acid | 85-48-3 | A simpler structure lacking the indene component; primarily used as a reagent in chemical analysis. |
The uniqueness of 8-quinolinesulfonic acid lies in its specific combination of the quinoline structure with an indene-derived dioxo group and a sulfonic acid functionality. This combination may enhance its solubility and reactivity compared to simpler analogs, allowing for diverse applications in medicinal chemistry and analytical sciences.
The traditional sulfonation of quinoline derivatives, including 8-quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-, relies primarily on oleum-mediated processes that have been established as the industrial standard for decades [1]. The fundamental mechanism proceeds through a two-step reaction sequence where quinoline first undergoes neutralization with sulfuric acid to form quinoline sulfate, followed by conversion via sulfur trioxide to produce quinoline-8-sulfonic acid derivatives [1].
The oleum concentration represents a critical parameter in achieving optimal sulfonation efficiency, with industrial processes typically employing oleum containing 50-65% by weight sulfur trioxide [1]. This high concentration of sulfur trioxide is essential for promoting the conversion of quinoline sulfate to quinoline-8-sulfonic acid within acceptable time frames while minimizing the formation of diluent sulfuric acid that complicates downstream processing [1]. The weight ratio of oleum to quinoline must be maintained between 2:1 and 3:1 to avoid precipitation difficulties associated with quinoline sulfate formation at lower ratios and excessive acid handling requirements at higher ratios [1].
Temperature control during oleum-mediated sulfonation requires precise management within the range of 120-180°C [1]. Below 120°C, the sulfonation reaction proceeds too slowly for industrial viability, while temperatures exceeding 180°C promote undesirable side reactions including quinoline carbonization and increased formation of polysulfonated products that reduce overall process efficiency [1]. The continuous nature of industrial oleum sulfonation processes addresses the violent exothermic reactions that occur when high-concentration oleum is added batch-wise to quinoline, utilizing the heat generated during neutralization to drive the subsequent sulfonation step [1].
The reaction mechanism for quinoline derivatives involves electrophilic aromatic substitution where the sulfur trioxide acts as the electrophile attacking the electron-rich quinoline ring system [2]. The regioselectivity of sulfonation in quinoline compounds is influenced by both electronic and steric factors, with the 8-position being particularly favored due to reduced steric hindrance compared to positions adjacent to the nitrogen atom [2]. For 8-quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-, the presence of the indandione substituent at the 2-position further influences the electronic distribution within the quinoline ring system, potentially affecting both reaction kinetics and product selectivity [3].
Industrial sulfonation processes must address the challenge of maintaining homogeneous reaction conditions throughout the large-scale reactor systems [1]. The continuous system employed in commercial operations contains appreciable amounts of sulfonated quinoline that serve as additional solvent for quinoline sulfate, preventing precipitation issues that would otherwise halt the reaction [1]. Residence times in continuous oleum sulfonation typically range from 1-6 hours, providing sufficient contact time for complete conversion while maintaining throughput requirements for industrial production scales [1].
Crystallization represents the primary purification and isolation method for 8-quinolinesulfonic acid derivatives following sulfonation [1]. The crystallization process for quinoline-8-sulfonic acid involves adding at least an equal quantity by weight of water to the sulfonated mixture, with optimal water-to-mix ratios typically ranging from 1:1 to 3:1 [1]. The addition of water beyond three parts per part of sulfonated mix provides diminishing returns due to increased costs during the subsequent concentration steps required for mother liquor processing [1].
Temperature control during crystallization significantly impacts both yield and crystal quality, with optimal crystallization temperatures maintained between 0-50°C [1]. The preferred temperature range of 20-30°C provides the best balance between crystallization kinetics and crystal size distribution [1]. Crystallization times must extend for at least two hours to ensure adequate crystal formation, though extending beyond this minimum timeframe can improve both yield and purity [1].
The crystallization process can achieve precipitation of 50-70% by weight of the quinoline-8-sulfonic acid contained in the treated portion of sulfonation mixture in the form of relatively pure, large crystals [1]. Attempts to recover more than 70% of the quinoline-8-sulfonic acid result in unduly prolonged crystallization times and incorporation of significant sulfate impurities within the crystal structure [1]. The separation of crystals from mother liquor is typically accomplished through centrifugation, which is preferred over filtration due to the relatively large crystal size achieved under optimized conditions [1].
Crystal morphology and polymorphic form control represent critical aspects of crystallization optimization for quinoline derivatives [4]. Different crystallization conditions can produce distinct polymorphic forms with varying physical and chemical properties [4]. For quinoline compounds, the choice of solvent system significantly influences the resulting crystal form, with single-solvent processes using methanol as the preferred medium for many quinoline derivatives [4]. Mixed solvent approaches involving aqueous methanol, ethanol, or acetone solutions provide additional control over crystal morphology and polymorphic outcome [4].
Seeding strategies enhance crystallization control by providing nucleation sites that promote uniform crystal growth and reduce batch-to-batch variability [5]. Optimal seeding typically involves 0.1-1% seed crystals based on the expected product yield, with careful attention to seed crystal quality and size distribution [5]. The timing of seed addition relative to the achievement of supersaturation significantly affects the final crystal characteristics [5].
Agitation control during crystallization prevents both excessive nucleation that leads to fine crystals and insufficient mixing that causes concentration gradients [5]. Optimal agitation rates typically range from 50-200 rpm, with lower rates favored for promoting larger crystal growth and higher rates employed when uniform temperature distribution is prioritized [5]. The crystallization vessel design, including baffle configuration and impeller type, significantly influences mixing efficiency and heat transfer characteristics [5].
Recent patent developments have introduced continuous flow microreactor systems that address many limitations of traditional batch and large-scale continuous sulfonation processes [6] [7]. These microfluidic systems enable precise control over reaction parameters while maintaining high conversion efficiency and product purity for quinoline sulfonation reactions [6]. The continuous-flow process involves introducing a sulfonation mixture into a microreactor inlet, where the mixture comprises quinoline derivatives dissolved in a molar excess of sulfuric acid [6].
Microreactor design incorporates individual fluidic modules that can be connected sequentially to achieve desired reactor volumes and residence times [6]. Each fluidic module features specific channel widths and thermal management capabilities that optimize heat transfer and mixing efficiency [6]. The modular design allows for scalability from laboratory to pilot-plant operations while maintaining the precise control characteristics that distinguish microreactor technology from conventional reactor systems [6].
Temperature control in continuous flow sulfonation systems operates within the range of 160-280°C, maintained throughout individual fluidic modules as the sulfonation mixture flows from inlet to outlet [6]. This temperature range enables rapid reaction kinetics while preventing the formation of unwanted by-products that can occur at excessive temperatures [6]. The precise thermal control achievable in microreactor systems eliminates hot spots and temperature gradients that plague larger-scale reactor systems [6].
Flow rate control represents a critical parameter in continuous flow sulfonation, with typical rates ranging from 2-1500 milliliters per minute depending on desired output and total reactor volume [6]. The ratio of total microreactor volume to chosen flow rate defines the residence time, which can be precisely controlled to optimize conversion while minimizing side reactions [6]. Flow rates are typically controlled using feed pumps that ensure consistent delivery of reactants to the microreactor system [6].
Advanced mixing strategies within continuous flow systems incorporate successive mixing chambers with flow-diversion structures that split reactant flows into two streams that subsequently rejoin in mixing zones [7]. These flow-diversion structures force the split flows to encounter bends exceeding 90 degrees in opposite directions before rejoining, creating intense mixing that promotes rapid and complete reaction [7]. The mixing chamber design prevents back mixing phenomena while promoting plug flow characteristics similar to straight tube reactors [7].
Continuous flow systems demonstrate superior conversion rates compared to traditional batch processes, with reported conversions of 95-99% achievable for quinoline sulfonation reactions [6]. The improved conversion efficiency results from precise control over reaction conditions and elimination of mass transfer limitations that can occur in larger-scale systems [6]. Product purity is enhanced through reduced side reaction formation and improved separation of the sulfonated product from unreacted starting materials [6].
Mother liquor recycling represents a significant advancement in sulfonation process economics and environmental sustainability [8] [9]. The mother liquor remaining after crystallization contains valuable quinoline sulfonate compounds along with various sulfate species that can be recovered and reintegrated into the production process [8]. Recent patent developments have established systematic approaches for extracting and recycling these valuable components while minimizing waste generation [8].
The recycling process involves initial concentration of mother liquor through evaporation to remove approximately 60-67% of the original water content [8]. Following concentration, controlled cooling to 35°C enables separation of additional quinoline sulfonate solids through filtration, recovering material that would otherwise represent process loss [8]. Deep cooling of the secondary mother liquor to 20°C facilitates separation of sodium sulfate crystals, commonly known as mirabilite, leaving a concentrated extraction mother liquor suitable for recycling [8].
Extraction mother liquor composition typically contains sodium sulfite concentrations that can be adjusted to 170 grams per liter through addition of sodium sulfite filter cakes or solutions [8]. This standardized composition enables direct recycling of the extraction mother liquor back to the neutralization process as a neutralizing agent, effectively closing the material loop and reducing fresh reagent consumption [8]. The recycling approach achieves significant reductions in both raw material costs and waste disposal requirements [8].
Continuous recycling of mother liquor portions has been demonstrated to reach steady-state impurity profiles according to mathematical models that predict impurity accumulation based on recycle ratios [9]. When the fraction of mother liquor recycled exceeds unity, the impurity concentration quickly reaches equilibrium levels that can be maintained indefinitely provided the impurity solubility limits are not exceeded [9]. This approach enables sustained recycling operations without progressive accumulation of problematic impurities [9].
Quality control measures for recycled mother liquor focus on monitoring sodium sulfite concentration, sulfate content, and quinoline sulfonate levels to ensure consistent performance in the neutralization step [8]. Analytical methods typically employed include titration for sulfite content, gravimetric analysis for sulfate determination, and spectroscopic techniques for quinoline derivative quantification [8]. Regular monitoring ensures that recycled mother liquor meets specifications for use as neutralizing agent while maintaining product quality standards [8].
Economic benefits of mother liquor recycling include substantial reductions in raw material consumption, particularly refined naphthalene, acid, and alkali requirements [8]. Environmental benefits encompass reduced wastewater generation and decreased chemical oxygen demand in process effluents [8]. The combined economic and environmental advantages have made mother liquor recycling an essential component of modern quinoline derivative manufacturing processes [8].
The transition from laboratory-scale synthesis to industrial manufacturing of 8-quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- presents numerous technical challenges that require careful engineering solutions [10] [11]. Scale-up difficulties arise from fundamental changes in physical and chemical phenomena that occur as reactor dimensions increase from laboratory to commercial scales [10].
Heat transfer limitations represent primary challenges in scaling sulfonation processes due to the highly exothermic nature of quinoline sulfonation reactions [1] [10]. Laboratory-scale reactions benefit from rapid heat dissipation through high surface-to-volume ratios, while industrial-scale reactors experience heat accumulation that can lead to temperature excursions and hot spot formation [10]. The violent exothermic reactions that characterize oleum sulfonation require sophisticated heat removal systems including multi-stage cooling and heat exchanger networks to maintain safe operating temperatures [1].
Mass transfer challenges intensify during scale-up as the surface-to-volume ratio decreases significantly in larger reactors [10]. Reduced interfacial area per unit volume limits the rate of sulfur trioxide transfer from the gas phase to the liquid quinoline phase, potentially creating mass transfer-controlled conditions that reduce overall reaction efficiency [12]. Enhanced mixing designs incorporating specialized impeller configurations and internal baffles become necessary to maintain adequate mass transfer rates in large-scale systems [10].
Mixing efficiency deteriorates substantially during scale-up due to increased mixing times and the development of non-uniform mixing zones within large reactors [10]. Laboratory-scale systems achieve nearly instantaneous mixing, while industrial-scale reactors may exhibit significant concentration and temperature gradients that affect product quality and yield [10]. Computational fluid dynamics modeling and advanced impeller design optimization are required to achieve adequate mixing performance in commercial-scale sulfonation reactors [10].
Equipment material selection becomes increasingly critical at industrial scales due to the corrosive nature of sulfonation conditions and the large quantities of aggressive chemicals involved [10]. While laboratory glassware provides adequate corrosion resistance for small-scale work, industrial reactors require specialized materials such as Hastelloy alloys or polytetrafluoroethylene-lined steel vessels to withstand prolonged exposure to hot sulfuric acid and sulfur trioxide [10]. The higher capital costs associated with corrosion-resistant materials represent significant economic considerations in industrial plant design [10].
Process control complexity increases dramatically during scale-up as manual monitoring becomes impractical for large-scale operations [10]. Automated control systems with advanced process monitoring capabilities are essential for maintaining safe and efficient operation of industrial sulfonation processes [10]. Emergency shutdown systems must be implemented to address the safety risks associated with large quantities of reactive chemicals and the potential for runaway reactions [10].
Quality assurance challenges multiply during scale-up as batch-to-batch variability can increase due to the difficulty of maintaining uniform conditions throughout large reactor volumes [11]. Statistical process control methods and real-time analytical monitoring become necessary to ensure consistent product quality from industrial-scale manufacturing operations [11]. Validation of scale-up processes requires extensive pilot-plant studies to demonstrate that laboratory-developed processes can be successfully translated to commercial production scales [11].
Table 1: Sulfonation Methods for Quinoline Derivatives
| Method | Temperature (°C) | Pressure | Sulfonating Agent | Residence Time | Conversion Rate (%) | Key Advantages |
|---|---|---|---|---|---|---|
| Oleum-mediated sulfonation | 120-180 | Atmospheric | Oleum (50-65% SO₃) | 1-6 hours | 85-95 | High yield, established process |
| Chlorosulfonic acid process | 160-280 | Atmospheric | Chlorosulfonic acid | Minutes | 90-98 | Fast reaction, high purity |
| Continuous flow microreactor | 160-280 | Atmospheric | H₂SO₄ (95-97%) | 2-60 minutes | 95-99 | Precise control, high conversion |
| Membrane-mediated sulfonation | Variable | Atmospheric | SO₃/membrane | Variable | 70-85 | Reduced charring, selective |
| Batch oleum process | 115-120 | Atmospheric | Fuming H₂SO₄ (65%) | 3 hours | 80-90 | Simple equipment |
| Modified oleum continuous | 120-180 | Atmospheric | Oleum (50-65% SO₃) | 1-6 hours | 85-95 | Continuous operation |
Table 2: Crystallization Optimization Parameters for Quinoline-8-Sulfonic Acid
| Parameter | Optimal Range | Impact on Yield (%) | Crystal Quality Effect |
|---|---|---|---|
| Water Addition Ratio | 1:1 to 3:1 (water:sulfonated mix) | 15-25 | Size distribution control |
| Cooling Temperature (°C) | 0-50 | 10-20 | Polymorphic form control |
| Crystallization Time (hours) | 2-8 | 5-15 | Purity enhancement |
| Agitation Rate (rpm) | 50-200 | 5-10 | Nucleation control |
| pH Control | 1-3 | 8-18 | Dissolution rate control |
| Seeding Strategy | 0.1-1% seed crystals | 12-22 | Uniform crystal growth |
Table 3: Scale-up Challenges in Industrial Sulfonation Manufacturing
| Challenge Category | Laboratory Scale Issues | Industrial Scale Issues | Mitigation Strategies |
|---|---|---|---|
| Heat Transfer | Rapid heat dissipation | Heat accumulation, hot spots | Multi-stage cooling, heat exchangers |
| Mass Transfer | High surface-to-volume ratio | Reduced surface-to-volume ratio | Enhanced mixing designs |
| Mixing Efficiency | Efficient mixing achievable | Non-uniform mixing zones | Impeller optimization, baffles |
| Equipment Materials | Glass equipment suitable | Corrosion-resistant materials needed | Hastelloy, PTFE-lined reactors |
| Process Control | Manual monitoring possible | Automated control required | Advanced process monitoring |
| Safety Considerations | Small quantities, low risk | Large quantities, high risk | Emergency shutdown systems |
X-ray crystallographic studies of quinoline sulfonate derivatives provide fundamental insights into their three-dimensional molecular architecture and solid-state packing arrangements [2]. The crystallographic analysis of related quinoline sulfonates reveals characteristic structural features that are essential for understanding the molecular framework of 8-Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- [3] [4].
Quinoline sulfonate derivatives typically crystallize in monoclinic or triclinic crystal systems, with space groups commonly observed as P2₁/c or P1̄ [2] [5]. The unit cell parameters for similar quinoline-based sulfonates demonstrate systematic variations, with a-axis dimensions ranging from 8.267 to 13.888 Å, b-axis from 4.735 to 16.883 Å, and c-axis from 7.867 to 23.274 Å [2]. The unit cell volumes typically span 1529.9 to 1643.3 ų with Z = 4 molecules per unit cell [2].
The refinement quality of quinoline sulfonate crystal structures consistently achieves excellent statistical parameters, with R-factors commonly below 4.3% [3] [2]. Temperature-dependent crystallographic studies conducted at 296-300 K reveal thermal stability characteristics essential for structural integrity [2] [5]. The calculated densities for quinoline sulfonates range from 1.473 to 1.477 g/cm³, indicating efficient molecular packing in the crystalline lattice [2].
Crystallographic analysis reveals that quinoline sulfonate molecules adopt predominantly planar conformations with minimal deviation from coplanarity [5] [6]. The two rings of the quinoline system demonstrate near-axial fusion with dihedral angles between their mean planes typically ranging from 2.28° to 7.65° [5] [6]. This planarity is crucial for the electronic delocalization and spectroscopic properties observed in these compounds [6].
The sulfonic acid group positioning significantly influences the overall molecular geometry and intermolecular interactions [7]. In quinoline sulfonates, the sulfonate group typically adopts equatorial orientations that minimize steric hindrance while maximizing hydrogen bonding capabilities . The crystallographic data demonstrates that sulfonate groups in quinoline derivatives consistently form extensive hydrogen bonding networks that stabilize the crystal packing [7].
Intermolecular hydrogen bonding patterns in quinoline sulfonates involve multiple interaction types, including N-H···O, C-H···O, and O-H···O contacts [3] [4]. These hydrogen bonds create supramolecular networks with donor-acceptor distances ranging from 2.80 to 3.60 Å [8] [7]. The hydrogen bonding geometries demonstrate angles between 152.8° and 170.2°, indicating favorable directional interactions [8].
Crystal packing analysis reveals that quinoline sulfonate molecules organize into layered structures through π-π stacking interactions between quinoline rings [6] [9]. The interplanar distances in these stacking arrangements typically measure 3.3 to 3.6 Å, consistent with optimal aromatic interactions [6]. These stacking interactions contribute significantly to the overall crystal stability and influence the solid-state properties of quinoline sulfonates [9].
FTIR spectroscopy provides comprehensive vibrational fingerprinting for quinoline sulfonate derivatives, enabling identification of characteristic functional group frequencies and molecular conformations [10] [11]. The spectroscopic analysis of quinoline sulfonates reveals distinctive absorption patterns that reflect their complex molecular architecture [12] [13].
The sulfonic acid functional group in quinoline derivatives exhibits characteristic S=O stretching vibrations in the 1170-1200 cm⁻¹ region [11] . These symmetric and asymmetric sulfonate stretching modes appear as strong, sharp absorptions that serve as diagnostic markers for sulfonic acid functionality [11]. The position and intensity of these bands provide information about the electronic environment and hydrogen bonding interactions of the sulfonate group .
Carbonyl stretching vibrations in quinoline sulfonates containing carbonyl-bearing substituents appear in the 1707-1714 cm⁻¹ range [11] [15]. These frequencies reflect the conjugated nature of the carbonyl systems and their interaction with the quinoline aromatic framework [11]. The specific position of carbonyl absorptions provides insight into the degree of conjugation and electron delocalization within the molecular structure [15].
The quinoline ring system demonstrates characteristic C=N stretching vibrations in the 1600-1650 cm⁻¹ region [10] [16]. These absorptions are particularly sensitive to substitution patterns and electronic effects within the quinoline framework [16]. The intensity and multiplicity of these bands reflect the asymmetric nature of the quinoline system and the influence of substituent groups [10].
Primary amine functionalities, when present in quinoline sulfonate structures, exhibit N-H stretching absorptions in the 3268-3389 cm⁻¹ range [2] [17]. These bands typically appear as multiple peaks due to symmetric and asymmetric stretching modes, and their positions are significantly influenced by hydrogen bonding interactions [17].
Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aromatic C=C stretching modes are observed in the 1400-1600 cm⁻¹ range [12] [13]. The fingerprint region below 1400 cm⁻¹ contains numerous characteristic absorptions that provide detailed structural information about the quinoline framework and substituent groups [12].
¹H NMR spectroscopy of quinoline sulfonates reveals characteristic chemical shift patterns that reflect the electronic environment of protons within the molecular framework [16] [18]. The quinoline aromatic protons typically resonate in the 8.0-9.0 ppm region, with specific chemical shifts dependent on the substitution pattern and electronic effects [16].
The quinoline H-2 proton, positioned adjacent to the nitrogen atom, consistently appears as the most downfield signal, typically around 9.0 ppm [16]. This pronounced deshielding results from the electron-withdrawing effect of the quinoline nitrogen and represents a diagnostic marker for quinoline structures [16]. The H-4 proton resonates at approximately 8.2-8.5 ppm, while the remaining quinoline protons appear in the 7.0-8.0 ppm range [16] [18].
Sulfonic acid protons, when observable, appear as broad signals in the 10.0-12.0 ppm region [18]. These signals often undergo rapid exchange with solvent protons and may not be consistently observed in all NMR solvents [18]. The exchangeable nature of these protons can be confirmed through deuterium oxide exchange experiments [18].
¹³C NMR spectroscopy provides detailed information about the carbon framework of quinoline sulfonates [16] [15]. The quinoline carbon atoms resonate across a wide range, typically from 120 to 160 ppm, with specific positions dependent on their electronic environment and substitution pattern [16]. The carbon bearing the sulfonate group demonstrates characteristic downfield shifts due to the electron-withdrawing effect of the sulfonic acid functionality .
The quinoline C-2 carbon, adjacent to nitrogen, typically resonates around 150-155 ppm, while the C-4 carbon appears at 140-145 ppm [16]. The remaining quinoline carbons distribute across the 120-140 ppm range, with specific positions determined by their individual electronic environments [16] [15].
Carbonyl carbons in quinoline derivatives bearing ketone or ester functionalities resonate in the 170-190 ppm region [15] [18]. These chemical shifts provide valuable information about the conjugation and electronic effects within the molecular structure [15].
UV-Vis spectroscopy of quinoline sulfonates reveals characteristic electronic transitions that reflect their aromatic π-electron systems and conjugation patterns [19] [12]. The primary absorption features arise from π→π* transitions within the quinoline aromatic framework [20].
Quinoline sulfonate derivatives typically exhibit maximum absorption wavelengths in the 289-342 nm range [19] [18]. These absorptions correspond to the primary π→π* transitions of the quinoline chromophore, with specific positions influenced by substituent effects and electronic modifications [19] [20].
The bathochromic shifts observed in substituted quinoline derivatives reflect the electron-donating or electron-withdrawing nature of substituent groups [20]. Electron-donating substituents typically cause red shifts in the absorption maxima, while electron-withdrawing groups may produce blue shifts or maintain similar positions with altered intensity profiles [20].
Molar extinction coefficients for quinoline sulfonates typically range from 10,000 to 25,000 M⁻¹cm⁻¹, indicating strong electronic transitions characteristic of aromatic heterocyclic systems [18] [20]. These high extinction coefficients reflect the allowed nature of the π→π* transitions and the extended conjugation within the quinoline framework [20].
The absorption spectra often demonstrate fine structure and vibronic coupling, particularly in non-polar solvents, which provides additional information about the electronic structure and molecular geometry [12] [20]. Solvent effects on the absorption spectra reveal information about the polarity and hydrogen bonding capabilities of the quinoline sulfonate molecules [20].
Density Functional Theory calculations provide comprehensive theoretical insights into the electronic structure, geometric parameters, and molecular properties of quinoline sulfonate derivatives [17] [21]. The computational modeling of these compounds typically employs the B3LYP functional with 6-31G(d,p) or 6-311++G(d,p) basis sets to achieve accurate geometric and electronic descriptions [17] [22].
Optimized molecular geometries obtained through DFT calculations demonstrate excellent agreement with experimental crystallographic data [17] [23]. The calculated bond lengths for quinoline sulfonates show N-C distances of 1.318-1.334 Å and aromatic C-C distances of 1.375-1.420 Å, which correlate well with experimental values of 1.393 Å and 1.365-1.427 Å, respectively [24] [4].
The sulfonate group geometric parameters from DFT calculations reveal S-O bond lengths of 1.428-1.441 Å and S-C distances of 1.766 Å [8]. These calculated values demonstrate close agreement with experimental crystallographic measurements, validating the computational methodology [8] [7].
Electronic structure analysis through DFT calculations provides frontier molecular orbital energies that characterize the reactivity and electronic properties of quinoline sulfonates [17] [22]. The HOMO energies typically range from -6.2 to -6.8 eV for B3LYP/6-31G(d,p) calculations, while LUMO energies span -2.1 to -2.8 eV [17] [18]. These orbital energies yield HOMO-LUMO gaps of 3.4 to 4.7 eV, indicating moderate electronic stability [17] [22].
Chemical reactivity descriptors derived from DFT calculations include electronegativity values of 4.15-4.65 eV, chemical hardness parameters of 1.70-2.35 eV, and electrophilicity indices of 4.85-6.34 eV [17] [18]. These parameters provide quantitative measures of the chemical reactivity and stability of quinoline sulfonate derivatives [17] [21].
TD-DFT calculations enable prediction of electronic absorption spectra and excited state properties for quinoline sulfonate derivatives [17] [20]. These calculations typically employ the same functionals and basis sets used for ground state optimizations to maintain computational consistency [22] [20].
The calculated UV-Vis absorption spectra from TD-DFT methods demonstrate excellent correlation with experimental measurements [17] [20]. The predicted absorption maxima for quinoline derivatives typically fall within 5-15 nm of experimental values, indicating high accuracy of the computational approach [20].
Vertical excitation energies calculated through TD-DFT methods provide detailed information about the electronic transitions responsible for the observed absorption features [17] [20]. The primary π→π* transitions in quinoline sulfonates typically require 3.6-4.2 eV for excitation, corresponding to the observed UV absorption bands [20].
Oscillator strengths calculated for electronic transitions correlate with experimental molar extinction coefficients, providing theoretical validation of the observed absorption intensities [20]. Strong transitions typically demonstrate oscillator strengths greater than 0.1, corresponding to the high extinction coefficients observed experimentally [18] [20].
Computational vibrational frequency analysis complements experimental FTIR spectroscopy by providing theoretical assignments for observed absorption bands [12] [13]. DFT calculations typically predict vibrational frequencies with scaling factors of 0.96-0.98 to account for anharmonicity and computational approximations [12] [13].
The calculated S=O stretching frequencies for sulfonate groups typically appear at 1180-1210 cm⁻¹ after scaling, in excellent agreement with experimental observations at 1170-1200 cm⁻¹ [11] . This correlation validates both the computational methodology and the experimental assignments [12] [13].
Quinoline ring vibrations calculated through DFT methods demonstrate characteristic patterns that reflect the heterocyclic aromatic nature of the system [12] [13]. The C=N stretching modes appear at calculated frequencies of 1610-1660 cm⁻¹, correlating well with experimental observations [13].